molecular formula C5H10N4 B2925731 (1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine CAS No. 1841112-03-5

(1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine

Cat. No.: B2925731
CAS No.: 1841112-03-5
M. Wt: 126.163
InChI Key: AERFFVLJKPEURK-SCSAIBSYSA-N
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Description

(1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine: is a chiral amine compound featuring a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.

    Introduction of the Amine Group: The triazole ring is then functionalized with an amine group through nucleophilic substitution or reductive amination.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming imines or nitriles.

    Reduction: Reduction of the triazole ring can lead to the formation of dihydrotriazoles.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products

    Oxidation: Imines, nitriles.

    Reduction: Dihydrotriazoles.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

    Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Drug Development: The compound’s structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which (1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine exerts its effects depends on its application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The triazole ring can interact with various molecular targets, influencing pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(1H-1,2,3-triazol-4-yl)ethan-1-amine: Similar structure but with the triazole ring substituted at a different position.

    (1R)-1-(1H-1,2,3-triazol-3-yl)ethan-1-amine: Another positional isomer of the triazole ring.

Uniqueness

The unique positioning of the methyl group on the triazole ring in (1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine can influence its reactivity and interaction with molecular targets, making it distinct from its isomers.

Properties

IUPAC Name

(1R)-1-(3-methyltriazol-4-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4/c1-4(6)5-3-7-8-9(5)2/h3-4H,6H2,1-2H3/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AERFFVLJKPEURK-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=NN1C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CN=NN1C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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